molecular formula C19H26N6O2 B5398738 N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5398738
M. Wt: 370.4 g/mol
InChI Key: MKLVXZDVDHNGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as Sorafenib, is a small molecule inhibitor that has been widely used in scientific research for its potent anti-proliferative and anti-angiogenic effects. Sorafenib was initially developed as an anti-cancer drug and received FDA approval in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Since then, Sorafenib has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea exerts its anti-proliferative and anti-angiogenic effects by targeting several kinases involved in cell proliferation, survival, and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, leading to the inhibition of cell proliferation and survival. N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, leading to the inhibition of tumor angiogenesis. Additionally, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the activity of c-KIT, which is involved in the development of various cancers.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to exhibit potent anti-proliferative and anti-angiogenic effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to inhibit tumor angiogenesis, leading to the inhibition of tumor growth and metastasis. Additionally, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to exhibit anti-inflammatory effects in various diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea also has some limitations for lab experiments. It has been shown to exhibit off-target effects, leading to the inhibition of other kinases and proteins. Additionally, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to exhibit cytotoxic effects at high concentrations, leading to cell death.

Future Directions

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several potential future directions for scientific research. It can be further modified to improve its potency and selectivity, leading to the development of more effective inhibitors. N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can also be used in combination with other drugs to improve its therapeutic efficacy and overcome drug resistance. Additionally, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can be studied for its potential applications in other diseases, such as inflammatory diseases and infectious diseases. Overall, N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has great potential for scientific research and has opened up new avenues for the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps starting from commercially available starting materials. The key step involves the condensation of 4-chloro-3-nitrobenzoic acid with N-(2-aminoethyl)-N-methyl-2-nitroaniline to form the nitro-aryl-urea intermediate. The nitro group is then reduced to an amino group, followed by the substitution of the chlorine atom with a 2,3-dimethylphenyl group to form N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been widely used in scientific research for its potent anti-proliferative and anti-angiogenic effects. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in cell proliferation, survival, and angiogenesis. N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been studied for its potential applications in various fields of research, including cancer, cardiovascular diseases, renal diseases, and infectious diseases.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-4-3-5-16(15(14)2)24-19(26)21-7-6-20-17-12-18(23-13-22-17)25-8-10-27-11-9-25/h3-5,12-13H,6-11H2,1-2H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLVXZDVDHNGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.